![molecular formula C15H20N2O B2968536 N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2191110-19-5](/img/structure/B2968536.png)
N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its structural similarity to fentanyl, a potent synthetic opioid. Due to its structural characteristics, this compound has garnered attention in both scientific research and forensic analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide typically involves the reaction of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex piperidine derivatives.
Biology: Studied for its interaction with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic and euphoric effects. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation and reward pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure.
Acetylfentanyl: Another fentanyl analogue with slight structural differences.
Benzylfentanyl: A derivative with a benzyl group attached to the piperidine ring.
Uniqueness
N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike fentanyl, this compound has an acryloyl group, which may influence its binding affinity and efficacy at opioid receptors .
Eigenschaften
IUPAC Name |
N-[(1-phenylpiperidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-15(18)16-12-13-8-10-17(11-9-13)14-6-4-3-5-7-14/h2-7,13H,1,8-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBKSPSGPAOXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)
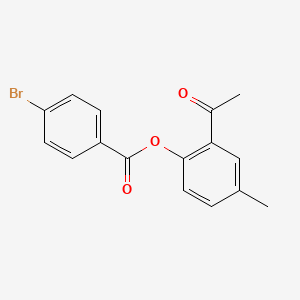
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate](/img/structure/B2968459.png)
![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)
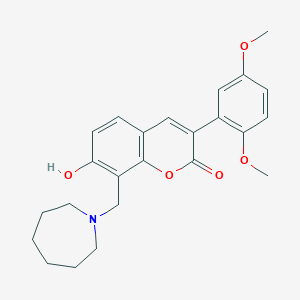
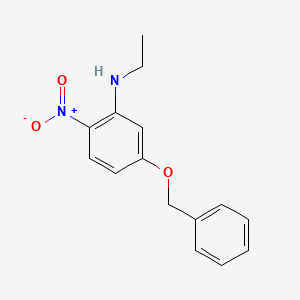
![Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2968466.png)
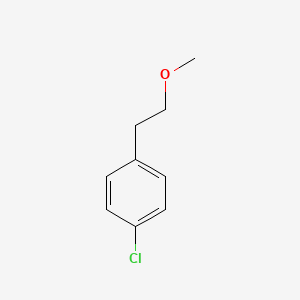
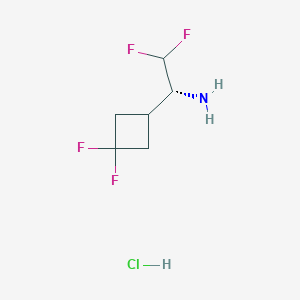

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2968471.png)
![N-(4-bromophenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2968474.png)

